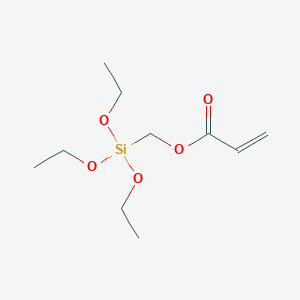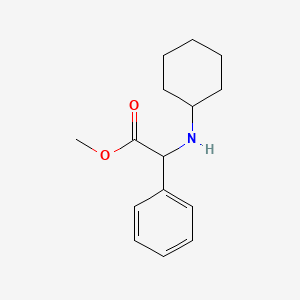![molecular formula C23H22O B3057361 9H-Fluoren-9-ol, 9-[4-(1,1-dimethylethyl)phenyl]- CAS No. 79653-82-0](/img/structure/B3057361.png)
9H-Fluoren-9-ol, 9-[4-(1,1-dimethylethyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Fluoren-9-ol, 9-[4-(1,1-dimethylethyl)phenyl]- is a member of the hydroxyfluorenes class, characterized by a hydroxy group at position 9 of the fluorene structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
9H-Fluoren-9-ol, 9-[4-(1,1-dimethylethyl)phenyl]- can be synthesized through the reaction of 9-fluorenone with a THF solution of phosphazene under the action of a boron catalyst. The reaction involves adding 9-fluorenone (0.8 mmol), a 0.2 M THF solution of phosphazene (80 μL, 0.016 mmol), and a 0.0762 M THF solution of boron catalyst (420 μL, 0.032 mmol) to a scintillation vial with a magnetic stir bar in a glove box .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
9H-Fluoren-9-ol, 9-[4-(1,1-dimethylethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: Conversion to fluorenone using oxidizing agents.
Reduction: Reduction of fluorenone back to fluorenol.
Substitution: Reactions involving the substitution of the hydroxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophilic reagents and appropriate solvents.
Major Products Formed
Oxidation: Fluorenone.
Reduction: Fluorenol.
Substitution: Various substituted fluorenes depending on the reagents used.
Scientific Research Applications
9H-Fluoren-9-ol, 9-[4-(1,1-dimethylethyl)phenyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including its role as a dopamine reuptake inhibitor.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyestuffs.
Mechanism of Action
The mechanism of action of 9H-Fluoren-9-ol, 9-[4-(1,1-dimethylethyl)phenyl]- involves its interaction with molecular targets such as dopamine transporters. It acts as a dopamine reuptake inhibitor, which increases the levels of dopamine in the synaptic cleft, leading to enhanced wakefulness and alertness . The compound’s lipophilicity allows it to penetrate the blood-brain barrier effectively .
Comparison with Similar Compounds
Similar Compounds
9-Fluorenol: A hydroxyfluorene with similar chemical properties but without the tert-butylphenyl group.
Fluorenone: The oxidized form of fluorenol, used in various chemical reactions.
Diphenylene carbinol: Another hydroxyfluorene with different substituents.
Uniqueness
9H-Fluoren-9-ol, 9-[4-(1,1-dimethylethyl)phenyl]- is unique due to the presence of the tert-butylphenyl group, which imparts distinct chemical and physical properties. This structural feature enhances its lipophilicity and potential biological activity compared to other hydroxyfluorenes .
Properties
IUPAC Name |
9-(4-tert-butylphenyl)fluoren-9-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O/c1-22(2,3)16-12-14-17(15-13-16)23(24)20-10-6-4-8-18(20)19-9-5-7-11-21(19)23/h4-15,24H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZSKAQNMCTXOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445874 |
Source


|
| Record name | 9H-Fluoren-9-ol, 9-[4-(1,1-dimethylethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79653-82-0 |
Source


|
| Record name | 9H-Fluoren-9-ol, 9-[4-(1,1-dimethylethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![diethyl{[(4-nitrophenyl)amino]methylene}malonate](/img/structure/B3057281.png)
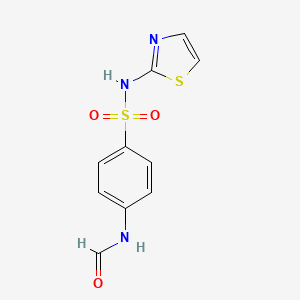


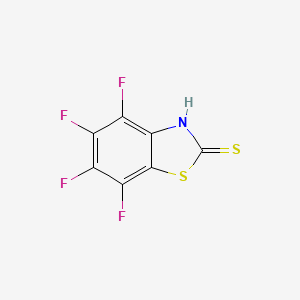
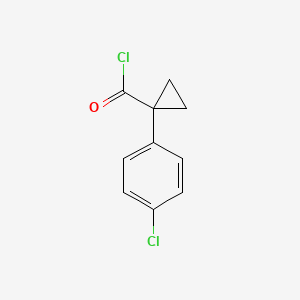
![4-[1-(4-hydroxyphenyl)cyclopentyl]phenol](/img/structure/B3057291.png)
